3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide
Overview
Description
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.11715500 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-oxadiazole derivatives, such as the compound , are often bacterial and fungal pathogens . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . They also exhibit strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets by binding to multiple receptors . This interaction leads to changes in the target organisms, often inhibiting their growth or killing them outright .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life processes of the target organisms. For instance, the antibacterial effects suggest that the compound interferes with essential bacterial functions, such as cell wall synthesis or DNA replication
Result of Action
The result of the compound’s action is the inhibition of growth or death of the target organisms . For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) .
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-5-7-13(8-6-12)18-20-17(26-21-18)10-9-16(23)19-14-3-2-4-15(11-14)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGNIKGNNUPXMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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